molecular formula C9H15N3 B13080047 7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13080047
M. Wt: 165.24 g/mol
InChI Key: XZXNAZDKHHRYCU-UHFFFAOYSA-N
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Description

7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .

Mechanism of Action

The mechanism of action of 7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects . The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

7-ethyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-7(2)6-12-5-4-10-9(12)11-8/h4-5,7-8H,3,6H2,1-2H3,(H,10,11)

InChI Key

XZXNAZDKHHRYCU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CN2C=CN=C2N1)C

Origin of Product

United States

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